GSK360A - 931399-19-8

GSK360A

Catalog Number: EVT-270070
CAS Number: 931399-19-8
Molecular Formula: C17H17FN2O5
Molecular Weight: 348.3304
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK360A, also known as GSK 1120360A, is a novel inhibitor of prolyl hydroxylase (PHD) domain-containing enzyme.
Source and Classification

GSK360A is classified as a prolyl hydroxylase inhibitor, specifically targeting the prolyl hydroxylase domain enzymes. These enzymes play a pivotal role in the regulation of hypoxia-inducible factors by facilitating their degradation under normoxic conditions. GSK360A's ability to inhibit these enzymes allows for the stabilization of hypoxia-inducible factors, leading to the activation of genes involved in adaptive responses to hypoxia.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK360A involves several steps that utilize commercially available starting materials. The process typically employs organic solvents, catalysts, and controlled temperatures to optimize yield and purity. Key methods include:

  • Multi-step Synthesis: The synthesis route may involve various chemical transformations such as substitution reactions, which introduce functional groups into the compound.
  • Industrial Production: For large-scale production, the synthesis is adapted for efficiency, often using automated systems to maintain precise control over reaction conditions. Rigorous quality control measures are implemented to ensure compliance with pharmaceutical standards.
Molecular Structure Analysis

Structure and Data

GSK360A's molecular structure consists of a complex arrangement of atoms that confer its biological activity. While specific structural data is not provided in the search results, it is known that the compound features functional groups that are critical for its interaction with prolyl hydroxylase enzymes.

  • Molecular Formula: The exact molecular formula is not detailed in the sources but can typically be derived from chemical databases.
  • Structural Characteristics: The presence of reactive functional groups facilitates its mechanism of action as an inhibitor.
Chemical Reactions Analysis

Reactions and Technical Details

GSK360A primarily undergoes substitution reactions due to its reactive functional groups. It can also engage in oxidation and reduction reactions under specific conditions. Key aspects include:

  • Common Reagents: Typical reagents used in reactions involving GSK360A include organic solvents like dimethyl sulfoxide, palladium on carbon as a catalyst, and hydrogen peroxide as an oxidizing agent.
  • Reaction Conditions: Reactions are generally conducted under controlled temperatures and inert atmospheres to minimize side reactions.
Mechanism of Action

GSK360A exerts its pharmacological effects by inhibiting prolyl hydroxylase enzymes. These enzymes normally hydroxylate hypoxia-inducible factors, leading to their degradation. By inhibiting these enzymes, GSK360A stabilizes hypoxia-inducible factors, resulting in:

  • Increased HIF Activation: Stabilization allows hypoxia-inducible factors to accumulate and translocate to the nucleus, where they activate genes responsible for adaptive responses such as erythropoietin production and angiogenesis (vascular endothelial growth factor) .
  • Therapeutic Effects: In preclinical models, GSK360A has demonstrated significant efficacy in reducing neurological deficits following ischemic events like stroke .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, GSK360A's chemical properties can be inferred based on its classification as a small molecule:

  • Solubility: Typically soluble in organic solvents due to its molecular structure.
  • Stability: Stability under various pH conditions would be essential for pharmaceutical formulations.
Applications

GSK360A has several promising scientific applications:

  • Ischemic Disease Treatment: Research indicates that GSK360A may be beneficial in treating ischemic diseases by enhancing tissue oxygenation through HIF stabilization. This mechanism has been explored in models of stroke where it significantly improved outcomes .
  • Potential for Other Conditions: Beyond stroke, GSK360A may have applications in other conditions characterized by low oxygen availability or ischemia, including heart failure and chronic kidney disease .
Introduction to GSK360A

GSK360A (GSK1120360A) is a potent and selective small-molecule inhibitor targeting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes. This compound represents a significant advancement in pharmacologically modulating cellular responses to hypoxia by stabilizing hypoxia-inducible transcription factors (HIFs). Its therapeutic potential spans multiple organ systems, particularly demonstrating efficacy in preclinical models of cardiovascular and cerebrovascular diseases. As a research compound with the CAS identifier 931399-19-8, GSK360A has become a valuable tool for investigating the HIF pathway's role in adaptive physiological responses and pathological conditions [1] [10].

Chemical Characterization of GSK360A

Molecular Structure and Formula (C₁₇H₁₇FN₂O₅)

GSK360A possesses the systematic chemical name N-[[1-(2-Cyclopropylethyl)-6-fluoro-1,2-dihydro-4-hydroxy-2-oxo-3-quinolinyl]carbonyl]glycine and has the molecular formula C₁₇H₁₇FN₂O₅. With a molecular weight of 348.33 g/mol, this heterocyclic compound features a quinolinone core structure substituted with fluorine, cyclopropyl, and glycine moieties that confer specific binding affinity for the HIF-PHD enzyme active site. The compound appears as a white to off-white solid powder with solubility primarily in dimethyl sulfoxide (DMSO) at approximately 2 mg/mL when warmed. Its stability requires storage at 2-8°C in sealed containers protected from moisture [4] [10].

Table 1: Molecular Identifiers of GSK360A

PropertyIdentifier
Systematic NameN-[[1-(2-Cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl]carbonyl]glycine
SMILESO=C(CNC(C₁=C(C₂=C(C=CC(F)=C₂)N(C₁=O)CCC₃CC₃)O)=O)O
InChI KeyTYHRZQVUPPODPT-UHFFFAOYSA-N
Canonical SMILESC1CC1CCN2C3=C(C(=CC(=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O

Pharmacological Classification: HIF-PHD Inhibitor

GSK360A is pharmacologically classified as a potent, orally active pan-inhibitor of HIF prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3). It functions through competitive inhibition at the 2-oxoglutarate (2-OG) binding site of these iron-dependent dioxygenases. The compound demonstrates isoform selectivity with the highest potency against PHD1 (IC₅₀ = 10 nM), followed by PHD3 (IC₅₀ = 126 nM) and PHD2 (IC₅₀ = 100 nM). This differential inhibition profile potentially influences its tissue-specific effects on HIF stabilization. The inhibitory mechanism prevents the hydroxylation of HIF-α subunits, thereby blocking their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation [1] [8] [10].

Table 2: Enzymatic Inhibition Profile of GSK360A

Target EnzymeIC₅₀ Value (nM)Selectivity Ratio
PHD1101.0 (Reference)
PHD210010.0
PHD312612.6

Historical Context of Prolyl Hydroxylase Domain (PHD) Inhibitors

The development of PHD inhibitors represents a convergence of fundamental discoveries in oxygen biology and targeted drug design. Early research into oxygen-sensing mechanisms identified the central role of HIF prolyl hydroxylases in regulating the stability of hypoxia-inducible factors. Initial compounds like dimethyloxalylglycine (DMOG) were broad-spectrum 2-OG analogues that non-specifically inhibited multiple subfamilies of 2-oxoglutarate-dependent dioxygenases. While useful as research tools, these first-generation inhibitors lacked the specificity required for therapeutic applications [8] [9].

The discovery of distinct PHD isoforms (PHD1, PHD2, PHD3) with varying tissue distributions and substrate preferences spurred efforts to develop isoform-selective inhibitors. GSK360A emerged from systematic medicinal chemistry efforts at GlaxoSmithKline aimed at identifying compounds with improved potency, selectivity, and pharmacokinetic profiles. Its development built upon structural biology insights revealing precise molecular interactions within the 2-OG binding pocket of PHD enzymes. Unlike earlier non-selective inhibitors, GSK360A demonstrated >10-fold selectivity for PHD1 over other 2-OG dependent oxygenases, representing a significant milestone in targeted oxygen-sensing pathway modulation [3] [8].

The pharmacological rationale for developing such compounds extended beyond anemia management (the primary indication for first-generation PHD inhibitors) to organ protection in ischemic conditions. Preclinical evidence suggested that transient HIF activation could mimic ischemic preconditioning – the phenomenon whereby brief, sub-lethal ischemic exposures protect tissues against subsequent severe ischemic insults. This concept positioned PHD inhibitors like GSK360A as potential "pharmacological preconditioning" agents for surgical and medical scenarios involving ischemia-reperfusion injury [3] [9].

Significance in Hypoxia-Inducible Factor (HIF) Pathway Modulation

GSK360A exerts profound biological effects through stabilization of HIF-α subunits, primarily HIF-1α and HIF-2α. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α, marking them for degradation. By inhibiting this hydroxylation step, GSK360A enables HIF-α accumulation, nuclear translocation, heterodimerization with HIF-1β, and binding to hypoxia-response elements (HREs) in target genes. This transcriptional activation upregulates a diverse cytoprotective cascade involving hundreds of genes that collectively enhance oxygen delivery, metabolic adaptation, and cellular survival under stress conditions [3] [9].

The functional consequences of HIF pathway activation by GSK360A include:

  • Enhanced Erythropoiesis: Significant upregulation of erythropoietin (EPO) transcription (300-fold plasma increase in rats) improves oxygen-carrying capacity [3].
  • Angiogenesis Induction: Vascular endothelial growth factor (VEGF) upregulation (2-fold increase) promotes compensatory vascularization in ischemic tissues [3].
  • Metabolic Reprogramming: Increased transcription of glycolytic enzymes (hexokinase II, pyruvate dehydrogenase kinase-1) and glucose transporters shifts cellular metabolism toward oxygen-independent glycolysis [10].
  • Anti-Apoptotic Effects: Upregulation of heme oxygenase-1 (HO-1) and mitochondrial protection mechanisms reduces cellular apoptosis during oxidative stress [1] [10].
  • Autophagy Modulation: Enhanced LC3-II/LC3-I ratios and decreased p62 levels promote autophagic clearance of damaged cellular components, a mechanism demonstrated in neuronal cells [8].

In preclinical disease models, these mechanisms translate to significant organ protection. In myocardial infarction models, GSK360A (30 mg/kg orally) improved long-term ventricular function, reduced adverse remodeling, and increased tissue vascularity. These benefits were associated with increased cardiac expression of HO-1 and improved mitochondrial function through inhibition of mitochondrial permeability transition pore (MPTP) opening [1] [10]. In cerebral ischemia models, pretreatment with GSK360A (30 mg/kg orally at 18 and 5 hours before stroke) reduced brain infarction volume by 30% and significantly improved long-term neurological (47-64% deficit reduction), sensory, motor, and cognitive outcomes (60-75% improvement) four weeks post-stroke. Notably, despite relatively low brain penetration (1-4% of plasma concentrations), the compound significantly elevated brain VEGF mRNA levels (2-fold), demonstrating functional biological activity in the central nervous system [3].

Table 3: Functional Outcomes of GSK360A Treatment in Preclinical Models

Disease ModelDosage RegimenKey Biochemical EffectsFunctional Outcomes
Myocardial Infarction (Rat)30 mg/kg oral gavage↑ HO-1 expression; ↑ EPO (80-fold); ↑ HemoglobinImproved ventricular function; Enhanced vascularity
Stroke (Rat MCAO)30 mg/kg (18h & 5h pre-op)↑ Brain VEGF mRNA (2-fold); ↑ Plasma EPO (300-fold)30% infarct reduction; 47-64% neurodeficit improvement
In Vitro Ischemia (Neurons)100 μM↑ HIF-1α stabilization; ↑ LC3-II/LC3-I ratio; ↓ p62Reduced LDH release; Improved mitochondrial activity

The therapeutic significance of GSK360A extends beyond immediate cytoprotection to influencing long-term functional recovery. The observed improvements in cognitive function weeks after stroke suggest this compound modifies neurodegenerative processes and promotes neuroplasticity. Similarly, in cardiac tissue, GSK360A not only reduces acute infarction damage but also mitigates chronic adverse remodeling – a key determinant of progressive heart failure. This positions HIF-PHD inhibitors as disease-modifying agents rather than merely symptomatic treatments [3] [9] [10].

Properties

CAS Number

931399-19-8

Product Name

GSK360A

IUPAC Name

2-[[1-(2-cyclopropylethyl)-6-fluoro-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid

Molecular Formula

C17H17FN2O5

Molecular Weight

348.3304

InChI

InChI=1S/C17H17FN2O5/c18-10-3-4-12-11(7-10)15(23)14(16(24)19-8-13(21)22)17(25)20(12)6-5-9-1-2-9/h3-4,7,9,23H,1-2,5-6,8H2,(H,19,24)(H,21,22)

InChI Key

TYHRZQVUPPODPT-UHFFFAOYSA-N

SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=C(C2=O)C(=O)NCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

GSK360A; GSK 360A; GSK-360A; GSK 1120360A; GSK1120360A; GSK-1120360A;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.